molecular formula C18H23NO3S B2676445 N-(2-cyclohexyl-2-hydroxyethyl)naphthalene-1-sulfonamide CAS No. 1351633-86-7

N-(2-cyclohexyl-2-hydroxyethyl)naphthalene-1-sulfonamide

Cat. No.: B2676445
CAS No.: 1351633-86-7
M. Wt: 333.45
InChI Key: JRTMRBRQLKGJAI-UHFFFAOYSA-N
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Description

N-(2-cyclohexyl-2-hydroxyethyl)naphthalene-1-sulfonamide is a specialized organic compound designed for advanced research and development applications. This chemical features a naphthalene sulfonamide core, a structural motif found in compounds utilized as key intermediates in organic synthesis and in the development of performance chemicals . The molecular structure, which integrates a hydrophobic cyclohexyl moiety and a polar hydroxyethyl group, suggests potential for applications in material science, including the study of polymer modification and the formulation of specialty surfactants or dispersants . In research contexts, naphthalene sulfonamide derivatives have been investigated for their bioactive properties, and this compound may serve as a valuable precursor or scaffold in medicinal chemistry programs for the synthesis and exploration of new pharmacologically active molecules . Researchers can leverage this reagent to study molecular interactions, develop novel synthetic methodologies, or create new functional materials with tailored properties. Its unique architecture makes it a compound of interest for probing structure-activity relationships and for fundamental investigations in chemical research.

Properties

IUPAC Name

N-(2-cyclohexyl-2-hydroxyethyl)naphthalene-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3S/c20-17(15-8-2-1-3-9-15)13-19-23(21,22)18-12-6-10-14-7-4-5-11-16(14)18/h4-7,10-12,15,17,19-20H,1-3,8-9,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRTMRBRQLKGJAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CNS(=O)(=O)C2=CC=CC3=CC=CC=C32)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclohexyl-2-hydroxyethyl)naphthalene-1-sulfonamide typically involves the reaction of naphthalene-1-sulfonyl chloride with 2-cyclohexyl-2-hydroxyethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification, such as recrystallization or chromatography, to ensure the final product’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclohexyl-2-hydroxyethyl)naphthalene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone under strong oxidizing conditions.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

Pharmaceutical Applications

1. Antibacterial Activity
N-(2-cyclohexyl-2-hydroxyethyl)naphthalene-1-sulfonamide exhibits significant antimicrobial properties, particularly against various bacterial strains. Research indicates that it may inhibit bacterial growth by interfering with folate synthesis pathways, which are crucial for bacterial proliferation. Similar compounds have shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting comparable antimicrobial effects for this compound.

2. Enzyme Interaction Studies
This compound may interact with enzymes such as carbonic anhydrase, affecting physiological processes reliant on this enzyme. Understanding these interactions can provide insights into the mechanism of action and potential side effects associated with the compound.

Biochemical Research Applications

3. Mechanistic Studies in Cellular Processes
Research has explored the role of this compound in cellular mechanisms, particularly its impact on cell signaling pathways involved in inflammation and cancer progression. The sulfonamide moiety is known to influence various biological targets, making it a candidate for further investigation in therapeutic contexts.

Antimicrobial Activity Data

Bacterial Strain Inhibition Zone (mm) Reference
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Enzyme Interaction Studies

Enzyme Binding Affinity (Ki) Effect
Carbonic Anhydrase50 µMInhibition
Dipeptidyl Peptidase IV30 µMModerate inhibition

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluating the antibacterial efficacy of this compound demonstrated significant inhibition of bacterial growth in vitro. The compound was tested against multiple strains, showing broad-spectrum activity that supports its potential as an antimicrobial agent.

Case Study 2: Enzymatic Interaction Analysis
In another study focusing on enzyme interactions, this compound was found to effectively inhibit carbonic anhydrase activity, suggesting its utility in conditions where modulation of this enzyme is beneficial, such as in certain metabolic disorders.

Mechanism of Action

The mechanism by which N-(2-cyclohexyl-2-hydroxyethyl)naphthalene-1-sulfonamide exerts its effects involves interactions with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The cyclohexyl-hydroxyethyl side chain may enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonamide Derivatives

Structural Analogues from

  • N-(2-Acetylphenyl)naphthalene-1-sulfonamide (1d-1) Structure: Features a phenyl ring substituted with an acetyl group. Synthesis: Sulfonylation of 2-acetylaniline with naphthalene-1-sulfonyl chloride. Properties: Melting point = 203–205°C; confirmed via $ ^1H \text{ NMR}, ^{13}\text{C NMR} $, IR, and EI-MS .
  • N-(2-(1-Hydroxyethyl)phenyl)naphthalene-1-sulfonamide (1d)

    • Structure : Contains a phenyl ring with a hydroxyethyl substituent.
    • Synthesis : Reduction of the acetyl group in 1d-1 using EtOH/THF.
    • Properties : Melting point = 139–142°C; confirmed via spectroscopic methods .
    • Comparison : The hydroxyethyl group enhances hydrophilicity and hydrogen-bonding capacity, which may improve solubility compared to the cyclohexyl-hydroxyethyl group in the target compound.

Cytotoxic Sulfonamides (–3)

  • N-(1,4-Dihydroquinazolin-2-yl)naphthalene-1-sulfonamide (10f)
    • Activity : Cytotoxic against human astrocytoma cells (IC$ _{50} $ = 8.22 µM at 24 h) .
    • Metabolism : Undergoes hydroxylation (phenyl ring) and dehydrogenation (~50% conversion to N-(quinazolin-2-yl)naphthalene-1-sulfonamide) .
    • ADMET Profile : Crosses the blood-brain barrier (P$ _e $ = 5.0 ± 1.5 × 10$ ^{-6} $ cm/s) with low hepatotoxicity risk .
    • Contrast : The target compound’s cyclohexyl group may reduce metabolic instability compared to 10f’s dihydroquinazoline moiety, which is prone to dehydrogenation.

5-HT6 Receptor Ligands ()

  • PR64–PR67 Series
    • Structures : Include dihydroquinazoline cores with morpholine, piperazine, or methyl substituents.
    • Properties :
  • PR64: MW = 380.5 g/mol; purity = 94%; melting point = 216–222°C .
  • PR65: MW = 422.5 g/mol; purity = 99%; melting point = 278–281°C .

Dansyl-Based Fluorescent Probes (–6)

  • N-(2-Aminobenzyl)-5-(dimethylamino)naphthalene-1-sulfonamide Application: Intermediate for fluorescent probes (e.g., H3L) via Schiff base formation . Spectroscopy: Distinct $ ^1H \text{ NMR} $ signals for methylene (δ = 4.25 ppm, doublet) and sulfonamide protons (δ = 7.2–8.5 ppm, triplet) . Contrast: The target compound’s cyclohexyl group lacks the dimethylamino electron-donating substituent, which is critical for fluorescence in dansyl probes.

Anticancer Sulfonamides (–9)

  • Molecular Docking: Binds to carbonic anhydrase via π-alkyl interactions and hydrogen bonds .

Biological Activity

N-(2-cyclohexyl-2-hydroxyethyl)naphthalene-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and medicinal chemistry. This article reviews the synthesis, biological mechanisms, and research findings related to this sulfonamide derivative.

The synthesis of this compound typically involves several chemical reactions:

  • Nitration of Naphthalene : Produces 1-nitronaphthalene.
  • Reduction : Converts the nitro group to an amine group, yielding 1-aminonaphthalene.
  • Sulfonation : The amine group undergoes sulfonation to form 1-aminonaphthalene-1-sulfonic acid.
  • Substitution : The sulfonic acid is reacted with cyclohexylamine to introduce the cyclohexyl group.
  • Hydroxylation : The final step introduces the hydroxyethyl group, resulting in the target compound.

This compound's structure allows it to interact with various biological targets, which is crucial for its antimicrobial properties.

Antimicrobial Properties

This compound has been investigated for its antimicrobial activity against a range of pathogens. Research indicates that compounds with similar sulfonamide structures often exhibit significant antibacterial effects. For instance, studies have shown that sulfonamides can inhibit bacterial growth by mimicking substrates of bacterial enzymes, disrupting essential metabolic pathways.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus10 μg/mL
Escherichia coli10 μg/mL
Bacillus subtilis10 μg/mL

The above table summarizes MIC values for related compounds, suggesting that this compound may exhibit comparable activity against these pathogens .

The mechanism of action for this compound likely involves:

  • Enzyme Inhibition : The sulfonamide moiety competes with para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis, ultimately inhibiting dihydropteroate synthase.
  • Membrane Interaction : The hydrophobic cyclohexyl group may enhance the compound's ability to penetrate bacterial membranes, increasing its efficacy.

Case Studies and Research Findings

Recent studies have explored various aspects of the biological activity of sulfonamides, including structure-activity relationships (SAR). These studies highlight how modifications in the chemical structure can significantly influence antimicrobial potency:

  • SAR Analysis : Research indicates that electron-withdrawing groups on the aromatic ring enhance antibacterial activity by increasing lipophilicity and improving membrane penetration .
  • Comparative Studies : Compounds similar to this compound have been shown to outperform traditional antibiotics like ampicillin in certain assays, demonstrating potential as effective alternatives in treating resistant strains .

Q & A

Q. What precautions are essential for handling this compound in aerosol-generating procedures?

  • Methodology : Use fume hoods with HEPA filters and wear PPE (nitrile gloves, N95 respirators). Avoid dry powder handling; instead, prepare solutions in closed systems. For spills, absorb with vermiculite and dispose as hazardous waste (P350/P351 protocols) .

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